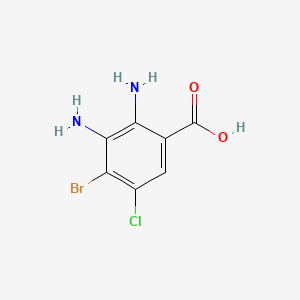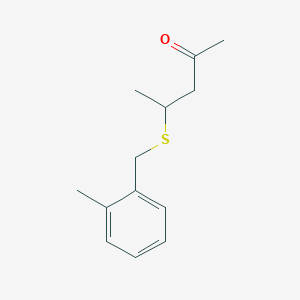
4-((2-Methylbenzyl)thio)pentan-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-((2-Methylbenzyl)thio)pentan-2-one is an organic compound with a unique molecular structure that includes a thioether and a ketone functional group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-((2-Methylbenzyl)thio)pentan-2-one typically involves the reaction of 2-methylbenzyl chloride with pentan-2-one in the presence of a base such as sodium hydride or potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) under reflux conditions. The resulting product is then purified using standard techniques such as recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve a continuous flow process to enhance efficiency and yield. The use of automated reactors and advanced purification systems ensures the consistent quality of the final product. The reaction conditions are optimized to minimize by-products and maximize the yield of the desired compound.
化学反応の分析
Types of Reactions
4-((2-Methylbenzyl)thio)pentan-2-one undergoes various chemical reactions, including:
Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The ketone group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The benzyl group can undergo nucleophilic substitution reactions, where the thioether linkage is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H₂O₂), m-chloroperbenzoic acid (m-CPBA)
Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)
Substitution: Nucleophiles such as thiols, amines, or halides
Major Products
Oxidation: Sulfoxides and sulfones
Reduction: Alcohols
Substitution: Various substituted benzyl derivatives
科学的研究の応用
4-((2-Methylbenzyl)thio)pentan-2-one has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and antifungal properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 4-((2-Methylbenzyl)thio)pentan-2-one involves its interaction with specific molecular targets. The thioether group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially altering their activity. The ketone group can participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s binding affinity and specificity.
類似化合物との比較
Similar Compounds
- 4-((2-Chlorobenzyl)thio)pentan-2-one
- 4-((2-Methoxybenzyl)thio)pentan-2-one
- 4-((2-Fluorobenzyl)thio)pentan-2-one
Uniqueness
4-((2-Methylbenzyl)thio)pentan-2-one is unique due to the presence of the 2-methylbenzyl group, which imparts distinct steric and electronic properties
特性
分子式 |
C13H18OS |
|---|---|
分子量 |
222.35 g/mol |
IUPAC名 |
4-[(2-methylphenyl)methylsulfanyl]pentan-2-one |
InChI |
InChI=1S/C13H18OS/c1-10-6-4-5-7-13(10)9-15-12(3)8-11(2)14/h4-7,12H,8-9H2,1-3H3 |
InChIキー |
BSUNXROOUIVRKL-UHFFFAOYSA-N |
正規SMILES |
CC1=CC=CC=C1CSC(C)CC(=O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



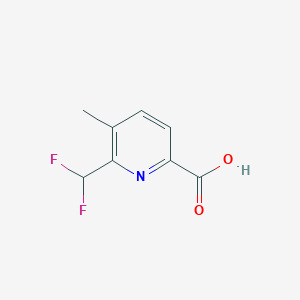
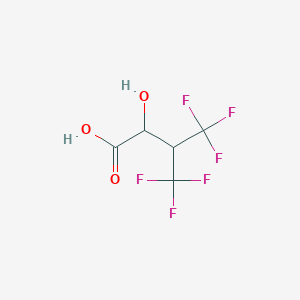
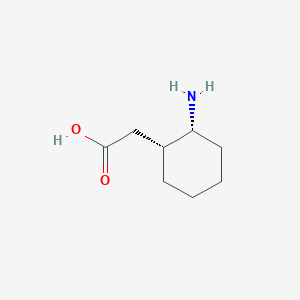
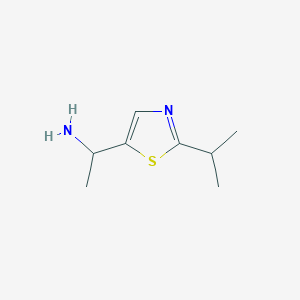
![octahydro-1H-pyrrolo[3,2-c]pyridin-2-onehydrochloride](/img/structure/B13542567.png)
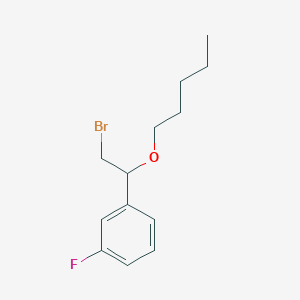

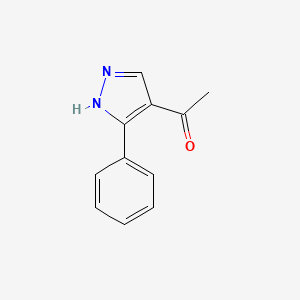
![2-(2-Fluorophenyl)spiro[3.3]heptane-2-carboxylic acid](/img/structure/B13542599.png)
![{1-[2-Chloro-5-(trifluoromethyl)pyridin-3-yl]cyclopentyl}methanamine](/img/structure/B13542608.png)
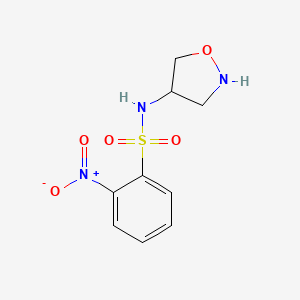
![2-((Benzyloxy)carbonyl)-2-azabicyclo[3.1.0]hexane-1-carboxylic acid](/img/structure/B13542618.png)
